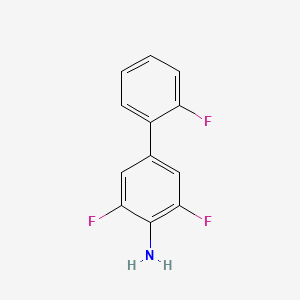

2',3,5-Trifluorobiphenyl-4-amine

Description

2',3,5-Trifluorobiphenyl-4-amine is a fluorinated aromatic amine characterized by a biphenyl backbone substituted with three fluorine atoms at the 2', 3, and 5 positions and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance stability, modulate electronic properties, and improve bioavailability in drug candidates.

Properties

Molecular Formula |

C12H8F3N |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

2,6-difluoro-4-(2-fluorophenyl)aniline |

InChI |

InChI=1S/C12H8F3N/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H,16H2 |

InChI Key |

AMFWHRCKJZGRTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)N)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes two compounds with partial structural or functional similarities to 2',3,5-Trifluorobiphenyl-4-amine. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

[1,1':2',1''-Terphenyl]-4'-amine (CAS 10569-67-2)

- Structure : A terphenyl system with an amine group at the central phenyl ring. Lacks fluorine substituents.

- Molecular Weight: Not explicitly stated but estimated to be higher than biphenyl derivatives due to the extended aromatic system.

- Applications : Used exclusively for laboratory research (e.g., as a building block for organic synthesis) .

- Key Differences :

- Absence of fluorine substituents reduces electronic effects (e.g., dipole interactions, metabolic stability) compared to fluorinated biphenyl amines.

- Larger aromatic system may hinder solubility and bioavailability.

[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl][2-(4-fluorophenyl)ethyl]amine (CAS 1132937-93-0)

- Structure : Contains a fluorophenyl group (single fluorine at the para position) linked to an ethylamine moiety and a substituted oxazole ring.

- Molecular Weight : 248.30 g/mol .

- Applications: Potential use in drug discovery due to the oxazole ring (a common pharmacophore) and fluorophenyl group.

- Key Differences :

- The oxazole ring introduces heterocyclic complexity, which may enhance binding affinity in biological systems but complicates synthesis.

- Single fluorine substitution (vs. three in this compound) limits electronic modulation.

Hypothetical Comparison Table

Research Findings and Implications

- Fluorination Impact: The number and position of fluorine atoms critically influence electronic properties. Trifluorinated compounds like this compound exhibit stronger electron-withdrawing effects than monofluorinated analogs, enhancing oxidative stability and interaction with biological targets .

- Structural Complexity : Compounds with heterocyclic motifs (e.g., oxazole in ) often show improved bioactivity but require more complex synthetic routes compared to biphenyl or terphenyl amines.

- Solubility Trade-offs : Larger aromatic systems (e.g., terphenyls) may reduce solubility in polar solvents, limiting their utility in aqueous biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.